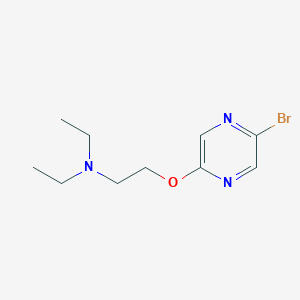

2-((5-Bromopyrazin-2-yl)oxy)-N,N-diethylethanamine

描述

2-((5-Bromopyrazin-2-yl)oxy)-N,N-diethylethanamine is a brominated pyrazine derivative with a diethylaminoethoxy side chain. Its molecular formula is C₉H₁₃BrN₃O, and molecular weight is 246.107 g/mol . The compound features a pyrazine ring substituted with a bromine atom at the 5-position and an oxygen-linked ethylamine group.

属性

IUPAC Name |

2-(5-bromopyrazin-2-yl)oxy-N,N-diethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BrN3O/c1-3-14(4-2)5-6-15-10-8-12-9(11)7-13-10/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTUKXSGLXABEOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1=CN=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50674250 | |

| Record name | 2-[(5-Bromopyrazin-2-yl)oxy]-N,N-diethylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446287-01-0 | |

| Record name | 2-[(5-Bromopyrazin-2-yl)oxy]-N,N-diethylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Bromopyrazin-2-yl)oxy)-N,N-diethylethanamine typically involves the reaction of 5-bromopyrazine-2-ol with N,N-diethylethanamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

Starting Materials: 5-bromopyrazine-2-ol and N,N-diethylethanamine.

Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature.

Catalysts and Reagents: A base such as potassium carbonate (K2CO3) is often used to facilitate the reaction.

Procedure: The starting materials are mixed in the presence of the base and solvent, and the reaction mixture is stirred for several hours. The product is then isolated and purified using standard techniques such as column chromatography.

Industrial Production Methods

While the compound is primarily synthesized for research purposes, industrial-scale production would follow similar synthetic routes with optimizations for larger quantities. This may involve the use of more efficient catalysts, automated reaction systems, and advanced purification methods to ensure high yield and purity.

化学反应分析

Types of Reactions

2-((5-Bromopyrazin-2-yl)oxy)-N,N-diethylethanamine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 5-position of the pyrazine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Stille couplings to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazine derivatives, while coupling reactions can produce biaryl compounds.

科学研究应用

2-((5-Bromopyrazin-2-yl)oxy)-N,N-diethylethanamine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.

作用机制

The mechanism of action of 2-((5-Bromopyrazin-2-yl)oxy)-N,N-diethylethanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are subject to ongoing research.

相似化合物的比较

Comparison with Structurally Similar Compounds

Pyridine-Based Analogues

- 2-((4-Bromopyridin-2-yl)oxy)-N,N-diethylethanamine (CAS 1142944-51-1) Molecular Formula: C₁₁H₁₇BrN₂O Key Differences: Replaces the pyrazine core with pyridine (one nitrogen atom in the aromatic ring vs. two in pyrazine). Molecular weight increases to 273.17 g/mol due to the additional carbon atoms .

- 2-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylethanamine (CAS 212961-35-8) Molecular Formula: C₉H₁₃BrN₂O Key Differences: Uses a dimethylamino group instead of diethylamino. Impact: Reduced steric bulk from methyl groups may enhance solubility but lower lipophilicity. Molecular weight is 245.12 g/mol, slightly lower than the target compound .

Quinazoline and Quinoline Derivatives

- 2-(2-(Trichloromethyl)quinazoline-4-yloxy)-N,N-diethylethanamine (Compound 12c) Structure: Quinazoline core with a trichloromethyl substituent. The trichloromethyl group enhances electrophilicity, which may improve binding to enzymes like DHODH .

- 2-((5-Chloroquinolin-8-yl)oxy)-N,N-diethylethanamine dihydrochloride (CAS 861038-72-4) Molecular Formula: C₁₅H₂₁Cl₃N₂O Key Differences: Quinoline core with chlorine substitution. The dihydrochloride salt improves solubility.

Pyrrolo[2,1-a]isoquinoline Derivatives

- 2-(4-(5,6-Dihydro-8,9-dimethoxy-2-phenylpyrrolo[2,1-a]isoquinolin-1-yl)phenoxy)-N,N-diethylethanamine (Compound 6c) Structure: Complex tricyclic core with methoxy and phenyl groups. Activity: Exhibits potent cytotoxicity (IC₅₀ = 1.93–33.84 µM) against T47D breast cancer cells, outperforming tamoxifen. The diethylaminoethoxy chain is critical for ERα binding .

Phthalazinone Derivatives

- N,N-Diethyl-2-((6-(4-propoxyphenyl)pyridine-2-yl)oxy)ethan-1-amine (Compound 6a) Structure: Pyridine-phthalazinone hybrid with a propoxyphenyl group. Activity: Targets bacterial efflux pumps (e.g., NorA in S. aureus). The propoxyphenyl substituent enhances hydrophobic interactions with membrane proteins .

Structural and Functional Analysis

Core Heterocycle Influence

Side Chain Modifications

- Diethylaminoethoxy vs. Dimethylaminoethoxy: Diethyl groups increase lipophilicity (logP ~2.5) compared to dimethyl (logP ~1.8), enhancing membrane permeability . Longer alkyl chains (e.g., propyl in phthalazinone derivatives) further improve hydrophobic interactions .

Bromine vs. Chlorine Substituents :

生物活性

2-((5-Bromopyrazin-2-yl)oxy)-N,N-diethylethanamine, a compound with notable structural features, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . The presence of the bromopyrazinyl group is significant for its biological interactions.

Anticancer Properties

Recent studies have indicated that derivatives of the bromopyrazine structure exhibit anticancer properties. For instance, a related compound, 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU), demonstrated effective cytotoxicity against various cancer cell lines, including Jurkat, HeLa, and MCF-7, with an IC50 value of 4.64 µM in Jurkat cells . This suggests that compounds with similar structures may possess comparable anticancer effects.

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific enzymes and pathways critical for cancer cell proliferation. For example, BPU was shown to effectively bind to matrix metalloproteinases (MMPs), which are involved in tumor progression and metastasis. The docking studies revealed promising binding affinities of -9.0 kcal/mol for MMP-2 and -7.8 kcal/mol for MMP-9 .

Pharmacological Profile

The pharmacokinetic properties of compounds related to this compound have been assessed in various studies. These properties include absorption, distribution, metabolism, and excretion (ADME), which are crucial for determining the therapeutic potential of new drug candidates.

Table: Summary of Pharmacological Effects

| Property | Description |

|---|---|

| Solubility | Soluble in organic solvents; limited water solubility |

| Stability | Stable under standard laboratory conditions |

| Bioavailability | High oral bioavailability observed in similar compounds |

| Toxicity | Low toxicity profile reported in preliminary studies |

Case Studies and Research Findings

- Study on Anticancer Activity : A study demonstrated that BPU significantly inhibited cell proliferation in vitro and showed antiangiogenic effects in vivo using the chick chorioallantoic membrane assay .

- Inhibition of Endothelin Receptors : Another study highlighted the potential of related compounds as dual endothelin receptor antagonists, which are beneficial in treating conditions like pulmonary arterial hypertension .

- Novel Drug Development : Ongoing research is focused on optimizing derivatives of bromopyrazine to enhance their efficacy and reduce side effects, emphasizing the importance of structural modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。